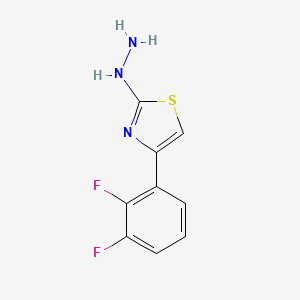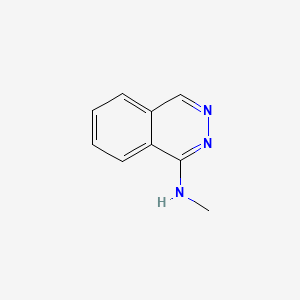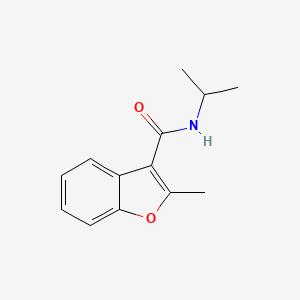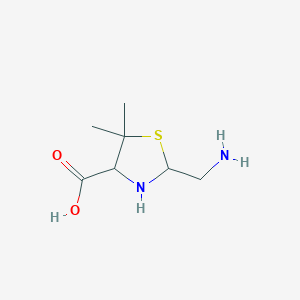
2-(Aminomethyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(アミノメチル)-5,5-ジメチル-1,3-チアゾリジン-4-カルボン酸は、チアゾリジン環構造を特徴とするユニークな化合物です。この化合物は、化学、生物学、医学などの様々な分野における潜在的な応用可能性から注目されています。構造中にアミノ基とカルボン酸基の両方が存在するため、様々な化学反応や応用のための汎用性の高い分子となっています。
準備方法
合成経路と反応条件
2-(アミノメチル)-5,5-ジメチル-1,3-チアゾリジン-4-カルボン酸の合成は、通常、2-アミノ-2-メチル-1-プロパノールとチオグリコール酸を酸性条件下で反応させることにより行われます。この反応は、中間体の形成を経て進行し、その後、チアゾリジン環が環化します。 反応条件は通常、硫酸などの触媒の存在下で反応物を加熱することを含みます .
工業的生産方法
工業的な環境では、この化合物の生産は、連続フロー反応器を用いることでスケールアップすることができます。これらの反応器は、反応条件をより適切に制御することを可能にし、最終生成物の収率と純度を向上させることができます。 触媒の使用と最適化された反応条件は、生産プロセスの効率をさらに高めることができます .
3. 化学反応解析
反応の種類
2-(アミノメチル)-5,5-ジメチル-1,3-チアゾリジン-4-カルボン酸は、以下を含む様々な種類の化学反応を起こすことができます。
酸化: この化合物は、スルホキシドまたはスルホンを形成するように酸化することができます。
還元: 還元反応は、カルボン酸基をアルコールに変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
生成される主な生成物
酸化: スルホキシドとスルホン。
還元: アルコール誘導体。
置換: 様々な置換チアゾリジン誘導体.
4. 科学研究への応用
2-(アミノメチル)-5,5-ジメチル-1,3-チアゾリジン-4-カルボン酸は、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: この化合物は、酵素機構やタンパク質相互作用の研究に使用することができます。
化学反応の分析
Types of Reactions
2-(Aminomethyl)-5,5-dimethylthiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the aminomethyl group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiazolidine derivatives.
科学的研究の応用
2-(Aminomethyl)-5,5-dimethylthiazolidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
2-(アミノメチル)-5,5-ジメチル-1,3-チアゾリジン-4-カルボン酸の作用機序は、特定の分子標的との相互作用を含みます。アミノ基は、様々な生体分子と水素結合を形成することができ、カルボン酸基はイオン相互作用に関与することができます。 これらの相互作用は、酵素やその他のタンパク質の活性を調節し、様々な生物学的効果をもたらす可能性があります .
6. 類似化合物の比較
類似化合物
チアゾリジン-4-カルボン酸: アミノメチル基とジメチル基がありません。
2-(アミノメチル)-1,3-チアゾリジン-4-カルボン酸: ジメチル置換がない以外は同様の構造です。
独自性
類似化合物との比較
Similar Compounds
Thiazolidine-4-carboxylic acid: Lacks the aminomethyl group, making it less versatile in certain reactions.
2-(Aminomethyl)thiazolidine: Lacks the carboxylic acid group, affecting its solubility and reactivity.
5,5-Dimethylthiazolidine-4-carboxylic acid:
Uniqueness
2-(Aminomethyl)-5,5-dimethylthiazolidine-4-carboxylic acid is unique due to the presence of both the aminomethyl and carboxylic acid groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry.
特性
CAS番号 |
64950-14-7 |
|---|---|
分子式 |
C7H14N2O2S |
分子量 |
190.27 g/mol |
IUPAC名 |
2-(aminomethyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C7H14N2O2S/c1-7(2)5(6(10)11)9-4(3-8)12-7/h4-5,9H,3,8H2,1-2H3,(H,10,11) |
InChIキー |
COKGSRJPLUNYIU-UHFFFAOYSA-N |
正規SMILES |
CC1(C(NC(S1)CN)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-Dimethylbenzo[d]isoxazole](/img/structure/B11770180.png)
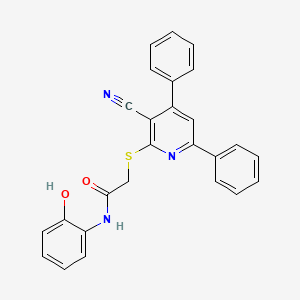
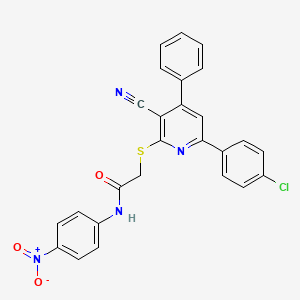
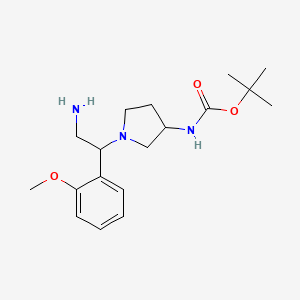
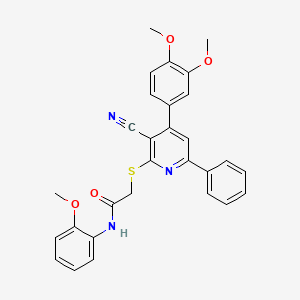
![(4aR,8aS)-6-benzyl-octahydro-2H-pyrano[3,2-c]pyridine](/img/structure/B11770201.png)
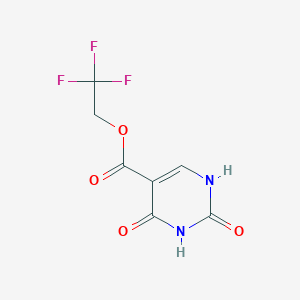
![7-Chloro-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B11770215.png)
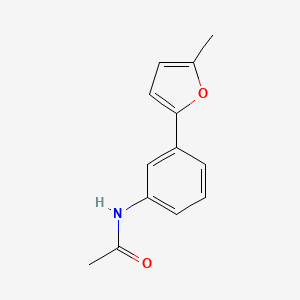
![1,2,3-Trimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B11770230.png)
![3-Amino-N-(2,5-dimethylphenyl)-4-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11770237.png)
